2'-Methoxy-3,4,5,6-tetrahydro-2,3'-bipyridine
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Overview
Description
2’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic compound that belongs to the class of bipyridines Bipyridines are known for their interesting chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with hydrazides or aminocarbonyl compounds can yield the desired product . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine may involve large-scale synthesis using similar cyclization reactions. The choice of reaction conditions, such as temperature, pressure, and catalysts, can be optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce groups like halogens, alkyl, or aryl groups into the molecule.
Scientific Research Applications
2’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine include other bipyridines and related heterocyclic compounds, such as:
- 2,2’-Bipyridine
- 4,4’-Bipyridine
- 2,3’-Bipyridine
- Pyridazine derivatives
Uniqueness
The uniqueness of 2’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine lies in its specific structural features, such as the methoxy group and tetrahydro configuration
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methoxy-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H14N2O/c1-14-11-9(5-4-8-13-11)10-6-2-3-7-12-10/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
ZEBBIXSNNJRBJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NCCCC2 |
Origin of Product |
United States |
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